1-(5-Bromo-2-fluorobenzoyl)pyrrolidine
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Overview
Description
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H11BrFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and fluorine substituent on the benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 5-bromo-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide in an appropriate solvent.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(5-Bromo-2-fluorobenzyl)pyrrolidine.
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would depend on the specific biological context and target receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
- 1-(4-Fluorobenzoyl)pyrrolidine
- 1-(5-Bromo-2-furoyl)pyrrolidine
Uniqueness
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine is unique due to the specific positioning of the bromine and fluorine atoms on the benzoyl group. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can also affect the compound’s physical properties, such as solubility and stability, making it distinct in its applications.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXXNNHVEFPIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853313-27-6 |
Source
|
Record name | 1-(5-BROMO-2-FLUOROBENZOYL)PYRROLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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